molecular formula C11H10F3N3 B1621584 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 851975-08-1

3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B1621584
CAS RN: 851975-08-1
M. Wt: 241.21 g/mol
InChI Key: ZQARVLMZLATKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (3M4TFPP) is an organic compound that has been studied for its potential applications in scientific research. This compound has been found to be a useful tool in the study of biochemical and physiological processes, and has been used in laboratory experiments to investigate its effects on various biochemical pathways.

Scientific Research Applications

3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been used in scientific research to investigate its effects on various biochemical pathways. It has been found to be useful in the study of enzyme inhibition, drug metabolism, and cell signaling. It has also been used in laboratory experiments to investigate its effects on cell growth, apoptosis, and gene expression.

Advantages and Limitations for Lab Experiments

There are several advantages to using 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a water-soluble compound, which makes it easy to work with in aqueous solutions. However, there are also some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and it is also toxic in high concentrations. Therefore, it is important to use this compound with caution in laboratory experiments.

Future Directions

In the future, 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine could be used in further research to investigate its effects on other biochemical pathways and processes. Additionally, it could be used in further research to investigate its potential as an inhibitor of other enzymes, as well as its potential as an anti-inflammatory and anti-cancer agent. It could also be used in further research to investigate its potential as a therapeutic agent. Finally, it could be used in further research to investigate its potential as a drug delivery system.

properties

IUPAC Name

5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c1-6-9(10(15)17-16-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARVLMZLATKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382373
Record name 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851975-08-1
Record name 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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